4-(4-Methylpyrimidin-2-YL)benzaldehyde
Overview
Description
4-(4-Methylpyrimidin-2-YL)benzaldehyde is a chemical compound with the molecular formula C12H10N2O. It is known for its potential biological activity and diverse applications in scientific research. This compound features a benzaldehyde group attached to a 4-methylpyrimidin-2-yl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyrimidin-2-YL)benzaldehyde typically involves the condensation of 4-methylpyrimidine with benzaldehyde under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction can be accelerated using electrospray ionization combined with ion mobility spectrometry and mass spectrometry techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale Biginelli reactions using heterogeneous catalysts such as Montmorillonite-KSF. This method offers a green and efficient approach with high yields and short reaction times under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpyrimidin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(4-Methylpyrimidin-2-YL)benzoic acid.
Reduction: 4-(4-Methylpyrimidin-2-YL)benzyl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Methylpyrimidin-2-YL)benzaldehyde has gained significant attention in scientific research due to its potential biological activity and diverse applications. It is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and molecular pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrimidin-2-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting cellular processes and pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4-(Pyrimidin-2-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrimidine ring.
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Contains a triazole ring instead of the pyrimidine ring.
Uniqueness: 4-(4-Methylpyrimidin-2-YL)benzaldehyde is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its biological activity and make it a valuable compound in pharmaceutical research.
Biological Activity
4-(4-Methylpyrimidin-2-YL)benzaldehyde, a compound with the chemical formula CHNO, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 433920-95-7
- Molecular Weight : 198.21 g/mol
The structure features a benzaldehyde moiety substituted with a pyrimidine ring, which is known for its versatility in biological applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown efficacy against various bacterial strains. A study found that certain pyrimidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
---|---|---|
Compound A | 0.0039 | 0.025 |
Compound B | 0.0045 | 0.020 |
This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Activity
Pyrimidine derivatives are often evaluated for anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways . The structure-activity relationship (SAR) of these compounds indicates that substitutions on the pyrimidine ring can enhance anti-inflammatory potency.
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
- Receptor Interaction : The compound may interact with receptors involved in neurotransmission or inflammation, potentially influencing pathways relevant to conditions such as Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : In a recent study, a series of pyrimidine derivatives were synthesized and tested for their antibacterial activity. Among them, one derivative exhibited promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrimidine structure can lead to enhanced efficacy .
- Anti-inflammatory Potential : Another study focused on the synthesis of novel pyrimidine derivatives showed significant inhibition of COX enzymes in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-6-7-13-12(14-9)11-4-2-10(8-15)3-5-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAHWKLZGBIAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627120 | |
Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-95-7 | |
Record name | 4-(4-Methyl-2-pyrimidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433920-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylpyrimidin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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